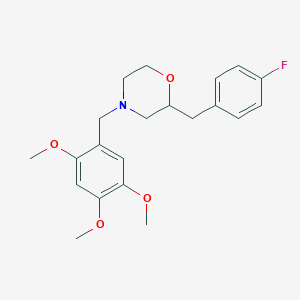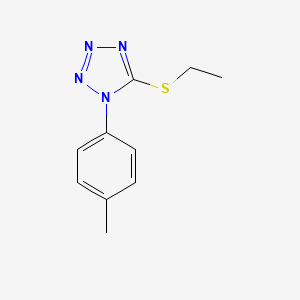
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a synthetic compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. Specifically, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of protein kinases and phosphatases, as well as the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have antioxidant properties, reducing oxidative stress in vitro and in vivo. Additionally, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively simple synthesis method, which makes it readily available for use in scientific research. Additionally, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and good stability, making it suitable for use in in vitro and in vivo experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the use of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in scientific research. One potential direction is the development of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of more soluble forms of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide could help to overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride to form 5-chloro-2-methoxy-N-(2-hydroxy-3-methoxybenzylidene)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-4-6-15-10(7-12)8-13(18(22)25-15)17(21)20-14-9-11(19)3-5-16(14)24-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYRECNAVKJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)

![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6080553.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)
![1-[(4-chlorophenyl)sulfonyl]-3-pyridin-3-yl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B6080564.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)
